An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-pyridin-2-ylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-pyridin-2-ylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-pyridin-2-ylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring substituted with a reactive chloro group and a coordinating pyridinyl moiety, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The pyrimidine core is a common scaffold in a multitude of biologically active molecules, while the pyridinyl group can influence solubility, and protein-ligand interactions, and act as a metal-coordinating site. The chloro-substituent at the 4-position serves as a key functional handle for introducing further molecular diversity through nucleophilic substitution reactions.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-6-pyridin-2-ylpyrimidine, detailed experimental protocols for its synthesis and characterization, and insights into its chemical reactivity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on this privileged scaffold.
Molecular Structure and Properties
The foundational step in understanding the utility of a chemical compound is a thorough characterization of its molecular and physicochemical properties. While specific experimental data for 4-Chloro-6-pyridin-2-ylpyrimidine is limited in the public domain, we can infer and predict many of its key characteristics based on the well-documented chemistry of related compounds such as 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine and 4,6-dichloro-2-(pyridin-2-yl)pyrimidine.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 4-Chloro-6-pyridin-2-ylpyrimidine. These values are computationally derived and provide a strong starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆ClN₃ | |
| Molecular Weight | 191.62 g/mol | |
| XlogP | 2.2 | A measure of lipophilicity, suggesting moderate solubility in organic solvents.[1] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | Indicates potential for good cell permeability.[2] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors.[2] |
| Rotatable Bonds | 1 | The bond between the pyrimidine and pyridine rings.[2] |
Synthesis and Purification
The synthesis of 4-Chloro-6-pyridin-2-ylpyrimidine can be approached through several established synthetic routes for creating aryl-substituted pyrimidines. A highly effective and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated pyrimidine and a pyridinyl boronic acid derivative.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of 4-Chloro-6-pyridin-2-ylpyrimidine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq), pyridine-2-boronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: The flask is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added, followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-6-pyridin-2-ylpyrimidine.
Chemical Reactivity and Stability
The chemical reactivity of 4-Chloro-6-pyridin-2-ylpyrimidine is dominated by the chloro substituent at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted pyridinyl-pyrimidines. The general mechanism for this reaction involves the addition of the nucleophile to the electron-deficient carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.
Caption: General mechanism of nucleophilic aromatic substitution on 4-Chloro-6-pyridin-2-ylpyrimidine.
This reactivity allows for the facile introduction of various functional groups, which is a critical step in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic properties.
Analytical Characterization
The structural confirmation and purity assessment of 4-Chloro-6-pyridin-2-ylpyrimidine would be performed using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show a set of characteristic signals for the protons on the pyrimidine and pyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. Online prediction tools can provide an estimated spectrum to aid in assignment.[3]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the chlorine will have a characteristic chemical shift.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard pulse programs should be utilized.[4]
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[4]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. Electrospray ionization (ESI) can be used for LC-MS analysis.[4]
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.
-
Data Analysis: The molecular ion peak and the isotopic pattern are analyzed to confirm the molecular formula. The fragmentation pattern can provide additional structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic rings, and a C-Cl stretching vibration.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr is recorded first.[4]
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Applications in Drug Discovery and Materials Science
The 4-Chloro-6-pyridin-2-ylpyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The pyrimidine ring is a key component of many approved drugs. The ability to easily modify the 4-position through nucleophilic substitution makes this compound an attractive starting point for the synthesis of libraries of compounds for high-throughput screening.
Potential therapeutic areas where derivatives of this compound could be active include oncology, infectious diseases, and inflammatory disorders. The pyridine moiety can also be utilized for the development of novel materials, such as metal-organic frameworks (MOFs) or luminescent probes, due to its metal-coordinating ability.
Conclusion
4-Chloro-6-pyridin-2-ylpyrimidine is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data for this specific molecule is not abundant, its physicochemical properties, reactivity, and spectral characteristics can be reliably predicted based on the extensive knowledge of related pyrimidine derivatives. The synthetic accessibility and the reactive nature of the chloro-substituent provide a versatile platform for the creation of novel and diverse chemical entities. This guide provides a solid foundation of technical information to aid researchers in the effective utilization of 4-Chloro-6-pyridin-2-ylpyrimidine in their scientific endeavors.
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